Tetrabutylammonium tetraphenylborate
Overview
Description
Tetrabutylammonium tetraphenylborate is a quaternary ammonium compound that is often used as a reagent or catalyst in various chemical reactions. It is part of a broader class of tetrabutylammonium salts, which have been extensively studied for their roles in synthesis and catalysis due to their unique physical and chemical properties.
Synthesis Analysis
The synthesis of tetrabutylammonium-related compounds involves various strategies, including the use of tetrabutylammonium salts as reagents or catalysts. For instance, tetrabutylammonium pyridin-2-olate has been prepared for the efficient synthesis of N-aryl pyridine-2-ones using CuI-catalyzed coupling reactions with aryl iodides, which are mild, high-yielding, and chemoselective . Similarly, tetrabutylammonium 2-pyridyltriolborate salts have been utilized for Suzuki-Miyaura cross-coupling reactions with aryl chlorides, showing more reactivity than their lithium counterparts .
Molecular Structure Analysis
The molecular structure of tetrabutylammonium salts has been elucidated through various techniques, including X-ray crystallography. For example, the crystal and molecular structure of tetrabutylammonium tetraphenylaurate(III) has been determined, revealing a square-planar arrangement of phenyl rings around a central gold atom . Although this is not the tetraphenylborate anion, it provides insight into the structural aspects of related tetrabutylammonium compounds.
Chemical Reactions Analysis
Tetrabutylammonium salts are versatile in chemical synthesis and catalysis. Tetrabutylammonium bromide has been used as a neutral and efficient catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives under eco-friendly conditions . Additionally, tetrabutylammonium salts have been shown to facilitate stereoselective Norrish-Yang cyclization, with the cation-π interactions playing a crucial role in the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrabutylammonium tetraphenylborate and related salts have been studied in various solvents. Measurements of densities and apparent molar volumes have provided data on the ionic contributions and solvation effects of these salts . Conductometric studies and FT-IR measurements have further analyzed the molecular interactions of tetrabutylammonium salts in organic solvents, highlighting the importance of ion-dipole interactions .
Scientific Research Applications
Electroanalytical Chemistry Applications : TBATPB is used in chronopotentiometric investigations for studying diffusion overvoltages at the interface between non-miscible solutions, such as an aqueous solution of tetrabutylammonium bromide and NaBr in contact with a nitrobenzene solution of TBATPB (Gavach & Henry, 1974). It also aids in voltammetric studies of ion transfer across interfaces, allowing for the study of anion transfers like I−, Br−, SCN−, and NO3− from water to nitrobenzene (Bernd-Hundhammer, Solomon, & Alemayehu, 1982).
Chemical Properties and Behaviour : Studies on the partial molar volumes of TBATPB in various solvents like N,N-dimethylacetamide, acetonitrile, triethylphosphate, and dimethyl sulphoxide provide insights into its chemical behavior and interactions (Krakowiak, Bobicz, & Grzybkowski, 2000).
Material Science : TBATPB is used in enhancing the properties of material blends, such as polylactic acid and polycarbonate blends. It is employed in a reactive compatibilization approach during extrusion to improve materials' mechanical properties and thermal resistance (Vu Thanh Phuong et al., 2014).
Pharmaceutical Analysis : It is utilized in potentiometric titrations for the determination of various organic cations, which are essential in pharmaceutical analysis (Christopoulos, Diamandis, & Hadjiioannou, 1982).
Organic Synthesis : TBATPB plays a role in organic synthesis, such as being used as a base in Wittig reactions for the synthesis of various organic compounds (Huang, Zhao, & Xu, 2014).
Thermodynamic Properties : Studies on the thermodynamic properties of TBATPB, including heat capacities and standard thermodynamic functions, provide valuable data for various scientific applications (Smirnova et al., 2009).
Solar Energy Applications : In the field of solar energy, TBATPB is explored as a cathode buffer layer in organic solar cells, enhancing power conversion efficiencies (Xitian Wang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
tetrabutylazanium;tetraphenylboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C16H36N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-20H;5-16H2,1-4H3/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCCBGAUZWZGQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56BN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165858 | |
Record name | Tetrabutylammonium tetraphenylborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium tetraphenylborate | |
CAS RN |
15522-59-5 | |
Record name | Tetrabutylammonium tetraphenylborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15522-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium tetraphenylborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015522595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabutylammonium tetraphenylborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium tetraphenylborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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